molecular formula C19H21N5O2 B257385 4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Katalognummer B257385
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: SMIJPVLZWLPRDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied in scientific research. It is a potent activator of the enzyme soluble guanylyl cyclase (sGC), which plays a crucial role in regulating various physiological processes in the body.

Wirkmechanismus

4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272 acts by binding to the heme moiety of sGC, which activates the enzyme and increases the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a crucial role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and cell proliferation.
Biochemical and Physiological Effects:
4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. It induces vasodilation by relaxing smooth muscle cells in blood vessels, which leads to a decrease in blood pressure. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272 has been shown to inhibit the growth and proliferation of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272 in lab experiments is its high potency and selectivity for sGC. This allows for precise modulation of cGMP levels and downstream signaling pathways. However, one limitation of using 4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272 is its relatively short half-life, which requires frequent dosing in in vitro and in vivo experiments.

Zukünftige Richtungen

There are several potential future directions for research on 4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272. One area of interest is its potential use in treating pulmonary hypertension, a condition characterized by high blood pressure in the lungs. 4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272 has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension. Another area of interest is its potential use in treating cancer. 4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272 has been shown to inhibit the growth and proliferation of various cancer cell lines, and further research is needed to explore its potential as a cancer therapy. Additionally, future research could focus on developing more potent and selective sGC activators based on the structure of 4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272.
In conclusion, 4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272 is a potent activator of sGC that has been extensively studied in scientific research for its potential therapeutic applications. Its mechanism of action involves the activation of sGC and the production of cGMP, which regulates various physiological processes in the body. 4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272 has a wide range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Future research could focus on exploring its potential use in treating pulmonary hypertension and cancer, as well as developing more potent and selective sGC activators.

Synthesemethoden

The synthesis of 4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272 involves the reaction of 4-(pentyloxy)benzoyl chloride with 4-(1H-tetrazol-1-yl)aniline in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the final compound with high purity.

Wissenschaftliche Forschungsanwendungen

4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 41-2272 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have a wide range of pharmacological effects, including vasodilation, anti-inflammatory, and anti-proliferative activities. It has also been investigated for its potential use in treating cardiovascular diseases, pulmonary hypertension, and cancer.

Eigenschaften

Produktname

4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Molekularformel

C19H21N5O2

Molekulargewicht

351.4 g/mol

IUPAC-Name

4-pentoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C19H21N5O2/c1-2-3-4-13-26-18-11-5-15(6-12-18)19(25)21-16-7-9-17(10-8-16)24-14-20-22-23-24/h5-12,14H,2-4,13H2,1H3,(H,21,25)

InChI-Schlüssel

SMIJPVLZWLPRDS-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3

Kanonische SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.